molecular formula C24H20O6 B11152412 methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate

methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate

Cat. No.: B11152412
M. Wt: 404.4 g/mol
InChI Key: KCPSFALEYUMKBA-UHFFFAOYSA-N
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Description

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. One common method involves the cyclization of precursor molecules under controlled conditions to form the core structure, followed by esterification to introduce the methyl benzoate group. The reaction conditions typically include the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate: Lacks the methyl group at the 5-position.

    Ethyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate: Has an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-(8-methyl-6,12-dioxo-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraen-4-yl)benzoate

InChI

InChI=1S/C24H20O6/c1-12-10-19-21(15-4-3-5-16(15)24(27)30-19)22-20(12)17(25)11-18(29-22)13-6-8-14(9-7-13)23(26)28-2/h6-10,18H,3-5,11H2,1-2H3

InChI Key

KCPSFALEYUMKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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